molecular formula C24H26O2 B14198086 (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol CAS No. 922165-54-6

(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol

Cat. No.: B14198086
CAS No.: 922165-54-6
M. Wt: 346.5 g/mol
InChI Key: JPPUYYFOQWYPAB-UHFFFAOYSA-N
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Description

(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol is a chemical compound with the molecular formula C24H26O2. This compound is known for its unique structure, which includes a benzyloxy group attached to a naphthalene ring, further connected to a cyclopentylmethanol moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol typically involves multiple steps. One common method includes the alkylation of 1-(benzyloxy)naphthalene with cyclopentylmethyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an anhydrous solvent like acetone at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The benzyloxy group can be reduced to a benzyl group.

    Substitution: The methanol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)ketone.

    Reduction: Formation of (1-{[1-(Benzyl)naphthalen-2-yl]methyl}cyclopentyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol exerts its effects involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol
  • (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclobutyl)methanol
  • (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopropyl)methanol

Uniqueness

(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol is unique due to its specific cyclopentylmethanol moiety, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research.

Properties

CAS No.

922165-54-6

Molecular Formula

C24H26O2

Molecular Weight

346.5 g/mol

IUPAC Name

[1-[(1-phenylmethoxynaphthalen-2-yl)methyl]cyclopentyl]methanol

InChI

InChI=1S/C24H26O2/c25-18-24(14-6-7-15-24)16-21-13-12-20-10-4-5-11-22(20)23(21)26-17-19-8-2-1-3-9-19/h1-5,8-13,25H,6-7,14-18H2

InChI Key

JPPUYYFOQWYPAB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC2=C(C3=CC=CC=C3C=C2)OCC4=CC=CC=C4)CO

Origin of Product

United States

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